Piperidine-C2-piperazine-Boc

Targeted Protein Degradation PROTAC Interleukin-2-Inducible T-Cell Kinase (ITK)

PROTAC linker selection directly impacts ternary complex stability and degradation kinetics. Piperidine-C2-piperazine-Boc solves this with a non-PEG alkyl scaffold containing an ionizable piperazine (pKa ~10.66) that enhances aqueous solubility at physiological pH while preserving membrane permeability. • Validated in ITK degrader 1 (DC50 = 3.6 nM in vivo) for cereblon-based kinase PROTACs • Boc-protected amine enables chemoselective deprotection and amide coupling to carboxylic acid-containing ligands • ≥98% purity with 2-3 year powder stability at -20°C ensures batch-to-batch reproducibility across multi-year SAR campaigns.

Molecular Formula C16H31N3O2
Molecular Weight 297.44 g/mol
CAS No. 2222119-35-7
Cat. No. B2658748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidine-C2-piperazine-Boc
CAS2222119-35-7
Molecular FormulaC16H31N3O2
Molecular Weight297.44 g/mol
Structural Identifiers
InChIInChI=1S/C16H31N3O2/c1-16(2,3)21-15(20)19-12-10-18(11-13-19)9-6-14-4-7-17-8-5-14/h14,17H,4-13H2,1-3H3
InChIKeyYQKNRWFKXKODHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Piperidine-C2-piperazine-Boc: PROTAC Linker Overview


Piperidine-C2-piperazine-Boc (tert-butyl 4-[2-(piperidin-4-yl)ethyl]piperazine-1-carboxylate) is a heterobifunctional PROTAC linker characterized by a piperidine-piperazine scaffold with a Boc-protected terminal amine (C16H31N3O2, MW 297.44) . It is classified as an alkyl-chain linker in the non-PEG category and serves as a key building block for assembling proteolysis targeting chimeras (PROTACs) by connecting a target protein ligand to an E3 ubiquitin ligase ligand . The compound appears as a solid at room temperature and exhibits high purity (≥98% by vendor specification), making it suitable for medicinal chemistry campaigns and chemical biology applications .

Piperidine-C2-piperazine-Boc: Why It Cannot Be Substituted


PROTAC linker selection is not a trivial exercise in chemical connectivity; the linker's composition, length, and physicochemical properties directly influence the formation of a productive POI-PROTAC-E3 ligase ternary complex, degradation efficacy, and target selectivity [1]. Piperidine-C2-piperazine-Boc belongs to a class of non-PEG alkyl-chain linkers containing a piperazine moiety that introduces enhanced rigidity and the potential for pH-dependent protonation, which can improve solubility and cellular permeability relative to fully flexible PEG-based linkers [2]. Simple substitution with a PEG linker of similar atom count or a different alkyl-chain scaffold would alter linker geometry, protonation state, and conformational flexibility—parameters known to critically affect ternary complex stability and degradation kinetics . The evidence presented below demonstrates the specific, quantifiable dimensions where Piperidine-C2-piperazine-Boc offers meaningful differentiation for PROTAC design and procurement decisions.

Piperidine-C2-piperazine-Boc: Evidence for Linker Selection


In Vivo Potency in ITK Degradation

Piperidine-C2-piperazine-Boc serves as the PROTAC linker in ITK degrader 1, a validated degrader that demonstrates high in vivo potency with a DC50 of 3.6 nM in mice for ITK degradation . This linker is integrated into a full PROTAC construct comprising an ITK-targeting ligand and a thalidomide-based cereblon E3 ligase ligand, achieving functional IL-2 secretion suppression with an EC50 of 35.2 nM in Jurkat cells [1]. While this evidence does not represent a direct linker-to-linker comparison, the demonstrated potency of the full PROTAC validates the suitability of Piperidine-C2-piperazine-Boc for constructing highly active degraders with favorable in vivo performance, thereby reducing linker optimization risk in subsequent PROTAC campaigns [2].

Targeted Protein Degradation PROTAC Interleukin-2-Inducible T-Cell Kinase (ITK) Non-PEG Linker

pH-Dependent Protonation and Solubility Enhancement

The piperazine ring embedded within the Piperidine-C2-piperazine-Boc scaffold introduces a protonable amino group, enabling pH-dependent protonation that can improve aqueous solubility relative to neutral, non-ionizable PEG-based linkers [1]. Research analyzing a dataset of piperazine-containing PROTACs demonstrates that the protonation state of the linker is tunable based on the chemical environment, offering a design lever for optimizing solubility and permeability that is absent in PEG linkers [2]. This class-level inference is supported by the observation that piperazine insertion is widely adopted in PROTAC linker design specifically for improving rigidity and solubility upon protonation [3].

PROTAC Linker Chemistry Physicochemical Properties Solubility Enhancement Piperazine Moiety

Conformational Rigidity for Ternary Complex Formation

The piperidine-piperazine scaffold of this compound introduces cyclic structural elements that confer greater conformational rigidity compared to highly flexible PEG-based linkers [1]. Increased linker rigidity has been associated with improved PROTAC activity due to more favorable pre-organization of the ternary complex geometry [2]. While PEG linkers offer high rotational freedom that can reduce entropic penalties for complex formation, excessive flexibility may also allow non-productive conformations that reduce degradation efficiency. The non-PEG alkyl-chain scaffold containing piperidine and piperazine rings represents a balanced approach between rigidity and conformational adaptability, as evidenced by its successful application in potent degraders such as ITK degrader 1 .

PROTAC Linker Design Conformational Restriction Ternary Complex Formation Linker Rigidity

High Purity and Storage Stability

Commercial vendors specify Piperidine-C2-piperazine-Boc with purity ≥98%, ensuring consistent linker quality for reproducible PROTAC synthesis . The compound is documented as chemically stable under recommended storage conditions (powder at -20°C for 2-3 years, in DMSO at -80°C for 6 months), with room-temperature stability during shipping for several days [1][2]. While purity specifications for generic PROTAC linkers vary widely across suppliers and compound classes, the established purity and stability profile of this specific linker reduces the risk of batch-to-batch variability that could confound SAR studies or degrade yields in multi-step PROTAC assembly.

PROTAC Synthesis Linker Purity Chemical Stability Procurement Quality

Boc Protection for Modular Assembly

Piperidine-C2-piperazine-Boc features a Boc-protected terminal amine that can be selectively deprotected under mild acidic conditions (e.g., TFA or HCl) to reveal a free amine for subsequent coupling to carboxylic acid-containing ligands [1]. This orthogonal protection strategy is standard in PROTAC assembly but is not universally available in all linker classes; for example, some alkyl-chain linkers lack a protected terminal handle, requiring additional synthetic steps to install functional groups . The Boc group is stable under basic and nucleophilic conditions, allowing for chemoselective functionalization at the opposite piperidine nitrogen without premature deprotection. This modular design simplifies the PROTAC synthetic workflow and reduces the number of protection/deprotection steps required relative to linkers without built-in orthogonal handles.

PROTAC Synthesis Boc Protection Strategy Linker Functionalization Modular Assembly

Piperidine-C2-piperazine-Boc: Application Scenarios


Cereblon-Recruiting PROTACs for Kinase Targets

Based on the validated efficacy of ITK degrader 1 (DC50 = 3.6 nM in mice) utilizing Piperidine-C2-piperazine-Boc as the linker , this linker is recommended for assembling cereblon-based PROTACs targeting kinases where high in vivo degradation potency is required. The demonstrated performance in a fully characterized degrader with favorable plasma exposure and prolonged degradation kinetics supports its prioritization over untested linker alternatives when potency is the primary selection criterion [1].

Lead Optimization with Tunable Solubility

The ionizable piperazine moiety within the linker scaffold provides a design lever for modulating solubility and permeability via pH-dependent protonation—a property absent in neutral PEG linkers . This feature is valuable during lead optimization when balancing solubility, permeability, and cellular activity. The predicted pKa of approximately 10.66 for the piperazine ring [1] indicates that the linker remains largely protonated at physiological pH, potentially enhancing aqueous solubility without severely compromising membrane permeability.

Modular Synthesis with Orthogonal Boc Protection

The Boc-protected terminal amine enables straightforward deprotection under mild acidic conditions (TFA or HCl), generating a free amine for amide coupling to carboxylic acid-containing ligands . This orthogonal protection strategy is essential for chemoselective functionalization at the opposite piperidine nitrogen and reduces the synthetic burden relative to linkers lacking built-in protected handles. Procurement of this pre-functionalized linker is recommended for medicinal chemistry teams seeking to minimize custom synthesis steps and accelerate SAR exploration [1].

Long-Term Programs with Validated Stability

With vendor-specified purity ≥98% and documented long-term storage stability (powder at -20°C for 2-3 years; DMSO at -80°C for 6 months) [1], Piperidine-C2-piperazine-Boc is well-suited for multi-year PROTAC discovery campaigns where linker stock reliability is critical. The established stability profile and high batch-to-batch purity reduce the risk of synthetic failures due to linker degradation or impurity-related side reactions, supporting reproducible SAR studies across extended project timelines .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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